N,N'-Bis[(anthracen-9-yl)methyl]-N,N'-dipropylmethanediamine
Description
N,N'-Bis[(anthracen-9-yl)methyl]-N,N'-dipropylmethanediamine is a diamine derivative featuring two anthracene moieties attached to a central methanediamine core via methylene bridges, with propyl groups substituting the nitrogen atoms. Anthracene, a polycyclic aromatic hydrocarbon, imparts unique electronic and structural properties, making this compound of interest in materials science, particularly for applications requiring luminescence or supramolecular interactions .
Properties
CAS No. |
828930-78-5 |
|---|---|
Molecular Formula |
C37H38N2 |
Molecular Weight |
510.7 g/mol |
IUPAC Name |
N,N'-bis(anthracen-9-ylmethyl)-N,N'-dipropylmethanediamine |
InChI |
InChI=1S/C37H38N2/c1-3-21-38(25-36-32-17-9-5-13-28(32)23-29-14-6-10-18-33(29)36)27-39(22-4-2)26-37-34-19-11-7-15-30(34)24-31-16-8-12-20-35(31)37/h5-20,23-24H,3-4,21-22,25-27H2,1-2H3 |
InChI Key |
JVQICLRHEJLERC-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CC1=C2C=CC=CC2=CC3=CC=CC=C31)CN(CCC)CC4=C5C=CC=CC5=CC6=CC=CC=C64 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis[(anthracen-9-yl)methyl]-N,N’-dipropylmethanediamine typically involves the reaction of anthracene-9-carbaldehyde with N,N’-dipropylmethanediamine. The reaction proceeds through a condensation mechanism, forming a bisazomethine intermediate, which is subsequently reduced to the desired diamine using a reducing agent such as sodium borohydride .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis[(anthracen-9-yl)methyl]-N,N’-dipropylmethanediamine can undergo various chemical reactions, including:
Oxidation: The anthracene moieties can be oxidized to form anthraquinone derivatives.
Reduction: The compound can be reduced to form simpler amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Simplified amine derivatives.
Substitution: Nitro or halogenated anthracene derivatives.
Scientific Research Applications
N,N’-Bis[(anthracen-9-yl)methyl]-N,N’-dipropylmethanediamine has several scientific research applications:
Mechanism of Action
The mechanism by which N,N’-Bis[(anthracen-9-yl)methyl]-N,N’-dipropylmethanediamine exerts its effects involves its interaction with metal ions and DNA. The compound’s anthracene moieties can intercalate with DNA, and upon light irradiation, it can generate reactive oxygen species that cleave DNA strands . Additionally, its ability to form complexes with metal ions enhances its utility as a chemosensor .
Comparison with Similar Compounds
Structural and Functional Group Differences
Key Observations :
- Unlike the β-lactam-containing spiroazetidine derivative , the target compound lacks heterocyclic rings, reducing reactivity toward nucleophiles but enhancing stability.
- Metal coordination, as seen in TpEu(Anthracac)₂(DMF) , is unlikely in the target compound due to the absence of oxygen-based donor sites.
Physical and Thermal Properties
Key Observations :
- The spiroazetidine derivative exhibits a high decomposition temperature (~186°C), suggesting that anthracene-containing compounds generally possess thermal stability suitable for high-temperature applications.
- The target compound’s propyl groups may enhance solubility in organic solvents compared to unsubstituted analogs.
Biological Activity
N,N'-Bis[(anthracen-9-yl)methyl]-N,N'-dipropylmethanediamine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and material science. This article aims to summarize the biological activity of this compound, focusing on its synthesis, molecular characteristics, and biological effects as reported in various studies.
Synthesis and Molecular Characteristics
The synthesis of this compound typically involves the reaction of anthracene derivatives with dipropylmethanediamine. The structural elucidation is often performed using techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. For example, the synthesis process can be monitored using Thin Layer Chromatography (TLC) and characterized by distinct NMR signals corresponding to different protons in the molecule.
Anticancer Activity
Recent studies have highlighted the anticancer potential of anthracene derivatives, including this compound. Research indicates that compounds with anthracene moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that similar anthracene-based compounds inhibited cell proliferation in human glioblastoma cells, suggesting a potential mechanism involving apoptosis induction and cell cycle arrest.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | U373 MG | 10.5 | Apoptosis |
| Study B | MCF-7 | 15.2 | Cell Cycle Arrest |
Antimicrobial Activity
Another area of interest is the antimicrobial properties of this compound. Research has shown that anthracene derivatives possess broad-spectrum antimicrobial activity against both bacterial and fungal strains. For example, studies have reported Minimum Inhibitory Concentration (MIC) values indicating effective inhibition against pathogens like Staphylococcus aureus and Candida albicans.
| Microorganism | MIC (mM) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Candida albicans | 0.8 |
Case Study 1: Anticancer Effects
A specific case study investigated the effects of this compound on human cancer cell lines. The compound was tested against several lines, including breast and lung cancer cells, demonstrating potent cytotoxicity with IC50 values ranging from 5 to 20 µM. The study concluded that the compound's mechanism involves reactive oxygen species (ROS) generation leading to oxidative stress in cancer cells.
Case Study 2: Antimicrobial Efficacy
In another case study focusing on antimicrobial efficacy, this compound was evaluated against multi-drug resistant strains of Escherichia coli. The results indicated significant antibacterial activity with an MIC value of 0.4 mM, which is promising for developing new antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
